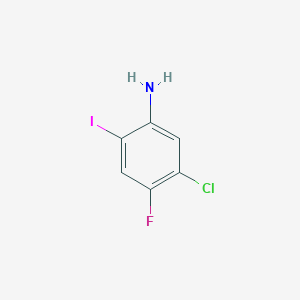

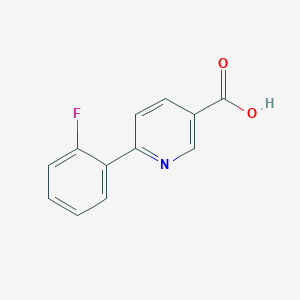

4-碘-2-甲基-6-硝基苯胺

描述

4-Iodo-2-methyl-6-nitroaniline is a compound that is structurally related to various nitroaniline derivatives, which have been extensively studied due to their interesting chemical properties and potential applications. Although the specific compound 4-Iodo-2-methyl-6-nitroaniline is not directly mentioned in the provided papers, insights can be drawn from closely related compounds such as 2-methyl-4-nitroaniline, 2-iodo-4-nitroaniline, and other iodo-nitroaniline isomers .

Synthesis Analysis

The synthesis of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline, which are structurally similar to 4-Iodo-2-methyl-6-nitroaniline, has been achieved using 2-toluidine as a starting material. The process involves acetylation, nitration, and hydrolysis steps, with the optimal conditions being carefully examined to maximize yields . This suggests that a similar synthetic route could potentially be adapted for the synthesis of 4-Iodo-2-methyl-6-nitroaniline by incorporating an appropriate iodination step.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-iodo-4-nitroaniline, has been studied, revealing that molecules are linked by N-H...O hydrogen bonds and nitro...I interactions, forming chains and sheets that are further stabilized by aromatic pi-pi stacking interactions . These structural motifs are common in nitroaniline derivatives and could be expected to play a role in the crystal structure of 4-Iodo-2-methyl-6-nitroaniline as well.

Chemical Reactions Analysis

The reactivity of nitroaniline derivatives is influenced by the presence of nitro and amino or iodo substituents. For instance, 2-amino-4-nitroaniline exhibits significant potential for second-order nonlinear optical properties due to its noncentrosymmetric crystal structure . The presence of an iodo substituent in 4-Iodo-2-methyl-6-nitroaniline would likely affect its reactivity and could potentially introduce unique properties, such as enhanced halogen bonding capabilities.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroaniline derivatives are characterized by their intermolecular interactions, which include hydrogen bonds, iodo...nitro interactions, and aromatic pi-pi stacking interactions . These interactions not only determine the crystal packing but also influence the material's properties such as melting points, solubility, and optical characteristics. For example, the noncentrosymmetric packing in 2-amino-4-nitroaniline contributes to its nonlinear optical properties . Similarly, the physical and chemical properties of 4-Iodo-2-methyl-6-nitroaniline would be expected to be influenced by its molecular structure and the nature of its intermolecular interactions.

科学研究应用

非线性光学材料

4-碘-2-甲基-6-硝基苯胺: 由于其改变光频率的能力,一直在非线性光学 (NLO) 应用领域中得到研究。 该化合物的分子结构允许 π 电子离域,这对于集成光学中的倍频和和频产生是可取的 .

有机电子学

已计算了4-碘-2-甲基-6-硝基苯胺的电学性质,例如彭恩间隙和费米能级,表明它可用于有机电子器件 . 这些性质对于开发能够传导电能同时保持有机化合物的柔韧性和多功能性的材料至关重要。

晶体工程

4-碘-2-甲基-6-硝基苯胺单晶的生长和表征对晶体工程具有重要意义。 该化合物形成中心对称晶体结构的能力支持其在设计具有特定晶体学性质的材料中的应用 .

光电子学

在光电子学中,4-碘-2-甲基-6-硝基苯胺可用于其高光学损伤阈值和彩色显示能力。 它在光电子器件开发中的作用与其 NLO 特性相关,这些特性对于高速信息处理和 3D 光学数据存储至关重要 .

热分析

4-碘-2-甲基-6-硝基苯胺的热分析揭示了其熔点和分解点,这些对于了解其在各种温度条件下的稳定性至关重要。 这些信息对于其在温度控制至关重要的环境中的应用至关重要 .

介电材料

4-碘-2-甲基-6-硝基苯胺的介电行为表明其作为介电材料的潜力。 介电常数和损耗随着频率的增加而减小,这对于用于电容器和其他电子元件的材料来说是一个理想的特性 .

安全和操作

了解4-碘-2-甲基-6-硝基苯胺的安全特性对于其操作和存储至关重要。 该化合物被分类为具有特定的危险陈述和预防陈述,必须在研究和工业应用中遵守这些陈述 .

安全和危害

4-Iodo-2-methyl-6-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .

作用机制

Target of Action

It has been suggested that it may have potential applications in medical and environmental research.

Result of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Iodo-2-methyl-6-nitroaniline. For instance, it has been studied for its effects on ecosystems, such as its toxicity to aquatic organisms and its role in pollution management.

属性

IUPAC Name |

4-iodo-2-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOSZZJIJPEKSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647866 | |

| Record name | 4-Iodo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

532934-93-3 | |

| Record name | 4-Iodo-2-methyl-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-Iodo-2-methyl-6-nitroaniline in organic synthesis?

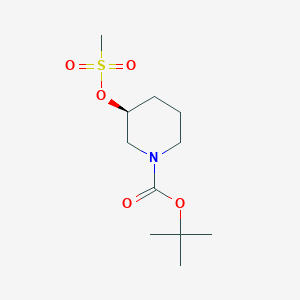

A1: 4-Iodo-2-methyl-6-nitroaniline serves as a valuable starting material for synthesizing more complex molecules. Its structure, containing iodine, a nitro group, and an amine group, allows for various chemical transformations. Specifically, it acts as a precursor in the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate [, ]. This compound is further reacted to obtain tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate, a potentially valuable molecule in pharmaceutical research [].

Q2: What makes the synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from 4-Iodo-2-methyl-6-nitroaniline noteworthy?

A2: The synthesis of tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate from 4-Iodo-2-methyl-6-nitroaniline is achieved through a cost-effective and efficient amination reaction []. This reaction utilizes readily available and inexpensive reagents such as Copper(I) Iodide as a catalyst, ethylene glycol as a ligand, and potassium phosphate as the base []. This makes the synthesis highly practical, especially for large-scale applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)

![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)

![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)